N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of furan and oxazole rings
Scientific Research Applications
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the furan and oxazole rings separately, followed by their coupling through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-phenylbutanamide
- N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)cinnamamide
- N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide
Uniqueness
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of furan and oxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-10-8-12(11(2)23-10)14(20)5-6-18-17(21)13-9-16(24-19-13)15-4-3-7-22-15/h3-4,7-9,14,20H,5-6H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDGGAOEHKCMCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=NOC(=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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